Cas no 2227844-63-3 ((2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol)
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol
- (S)-1-(3-Chloro-2,6-difluorophenyl)propan-2-ol
- starbld0039364
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- Inchi: 1S/C9H9ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3,5,13H,4H2,1H3/t5-/m0/s1
- InChI Key: WDQMPQQHEQADFC-YFKPBYRVSA-N
- SMILES: ClC1=CC=C(C(=C1F)C[C@H](C)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM460561-250mg |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95%+ | 250mg |
$320 | 2023-03-25 | |
| Chemenu | CM460561-500mg |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95%+ | 500mg |
$576 | 2023-03-25 | |
| Chemenu | CM460561-1g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95%+ | 1g |
$759 | 2023-03-25 | |
| Enamine | EN300-1718933-0.05g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
| Enamine | EN300-1718933-0.1g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
| Enamine | EN300-1718933-0.25g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95% | 0.25g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1718933-0.5g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
| Enamine | EN300-1718933-1.0g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95% | 1g |
$699.0 | 2023-06-04 | |
| Enamine | EN300-1718933-2.5g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95% | 2.5g |
$1370.0 | 2023-09-20 | |
| Enamine | EN300-1718933-5.0g |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
2227844-63-3 | 95% | 5g |
$2028.0 | 2023-06-04 |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol
(2S)-1-(3-Chloro-2,6-Difluorophenyl)Propan-2-Ol (CAS No. 2227844-63-3)
The compound (2S)-1-(3-Chloro-2,6-Difluorophenyl)Propan-2-Ol, with the CAS registry number 2227844-63-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its chiral structure, with the (S)-configuration at the second carbon of the propanol backbone. The presence of a substituted phenyl group further enhances its structural complexity and functional versatility.
The molecular structure of this compound comprises a central propanol group attached to a 3-chloro-2,6-difluorophenyl ring. The substitution pattern on the aromatic ring—specifically, the chlorine atom at position 3 and fluorine atoms at positions 2 and 6—contributes to its unique electronic and steric properties. These features make it an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, researchers have explored its role as a chiral building block in asymmetric synthesis, where its stereochemistry plays a pivotal role in determining the enantioselectivity of reactions. Additionally, its ability to act as a ligand in metal-catalyzed reactions has been extensively investigated, showcasing its utility in catalytic processes.
In terms of physical properties, (2S)-1-(3-Chloro-2,6-Difluorophenyl)Propan-2-Ol exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various synthetic protocols. The compound's stability under physiological conditions has also been evaluated, making it a promising candidate for drug delivery systems.
From an environmental standpoint, the biodegradation potential of this compound has been studied to assess its eco-friendliness. Research indicates that it undergoes slow degradation under aerobic conditions, which underscores the need for careful handling and disposal to minimize environmental impact.
In conclusion, (2S)-1-(3-Chloro-2,6-Difluorophenyl)Propan-2-Ol (CAS No. 2227844-63-3) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structural features and promising therapeutic potential continue to drive ongoing research efforts aimed at unlocking its full potential.
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